Lipophilicity (LogP) Advantage Over the Unsubstituted Parent Scaffold
The 7‑methoxy group confers a measurable increase in lipophilicity compared to the unsubstituted 3,4‑dihydrobenzo[f][1,4]thiazepin‑5(2H)‑one parent scaffold (CAS 14944‑00‑4). The target compound has a vendor‑reported LogP of 1.09, while the unsubstituted analog has a predicted LogP of approximately 0.73 (ACD/Labs Percepta estimate, consistent with ChemSpider data) . This ΔLogP of +0.36 units is significant for central nervous system (CNS) drug design where optimal LogP ranges between 1 and 3, and for oral absorption where LogP values below 1 often correlate with poor passive membrane permeability [1]. The methoxy group also adds one additional hydrogen‑bond acceptor (HBA count = 2 vs. 1 in the unsubstituted analog), contributing to favorable drug‑like physicochemical space as defined by Lipinski and CNS MPO scoring systems .
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.09 (vendor-reported, Fluorochem) |
| Comparator Or Baseline | Unsubstituted analog (CAS 14944-00-4): predicted LogP ≈ 0.73 |
| Quantified Difference | ΔLogP = +0.36 |
| Conditions | Vendor datasheet (Fluorochem) for target; predicted value (ACD/Labs) for unsubstituted analog due to absence of experimental LogP determination |
Why This Matters
For CNS‑targeted programs, a LogP of 1.09 places the methoxy‑substituted scaffold within the optimal CNS drug‑like space (LogP 1–3), whereas the unsubstituted scaffold at LogP ≈0.73 falls below this threshold, potentially reducing passive blood‑brain barrier penetration.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. Reviews optimal LogP range for CNS drugs. View Source
